molecular formula C15H24N2O4S B2739096 2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797143-35-1

2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2739096
CAS No.: 1797143-35-1
M. Wt: 328.43
InChI Key: PSSJRCURXKADEU-UHFFFAOYSA-N
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Description

2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a cyclohexene moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexene moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Cyclohexene Moiety: This step involves the addition of a cyclohexene group to the piperidine ring, often through a Friedel-Crafts alkylation reaction.

    N-Methylation: The final step involves the methylation of the amide group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring and cyclohexene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine
  • 2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one
  • 2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

Uniqueness

2-((1-(cyclohex-3-enecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, differentiates it from other similar compounds, providing unique interactions with biological targets.

Properties

IUPAC Name

2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-16-14(18)11-22(20,21)13-7-9-17(10-8-13)15(19)12-5-3-2-4-6-12/h2-3,12-13H,4-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSJRCURXKADEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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